Selective Protein Acetylation: 1-AcBt Avoids α-Amino Group Modification Unlike Acetic Anhydride
In the acetylation of δ-chymotrypsin at pH 8 and 25°C, 1-Acetyl-1H-benzotriazole (N-acetylbenzotriazole) acetylated 15 ε-amino groups (lysines) and 2 phenolic groups (tyrosines) with pseudo-first-order rate constants of 0.056 ± 0.003 min⁻¹ and 0.15 ± 0.03 min⁻¹, respectively [1]. Critically, it did not acetylate the α-amino group of Ile-16, a key active-site residue, and the modified enzyme remained fully active after neutral dialysis [1]. In contrast, acetic anhydride under comparable conditions modifies Ile-16, leading to enzyme inactivation [1].
| Evidence Dimension | Chemoselectivity (α-amino group acetylation) |
|---|---|
| Target Compound Data | Ile-16 α-amino group not acetylated; enzyme fully active after neutral dialysis |
| Comparator Or Baseline | Acetic anhydride: Acetylates Ile-16, causing enzyme inactivation |
| Quantified Difference | Qualitative difference: preservation of activity vs. inactivation. Quantitative rate constants for lysine (0.056 min⁻¹) and tyrosine (0.15 min⁻¹) acetylation by 1-AcBt are provided. |
| Conditions | δ-chymotrypsin in aqueous buffer, pH 8, 25°C |
Why This Matters
This selectivity is essential for preparing active, acetylated protein derivatives for structure-function studies or bioconjugation, avoiding the loss of activity seen with non-selective reagents like acetic anhydride.
- [1] Reboud-Ravaux, M. N-Acetylbenzotriazole as a protein reagent. Specific behaviour towards delta-chymotrypsin. Eur. J. Biochem. 1976, 65 (1), 25–33. View Source
